molecular formula C18H25N5O4 B2505259 Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate CAS No. 886887-80-5

Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate

Cat. No. B2505259
M. Wt: 375.429
InChI Key: UOUNNPBRLOXSAU-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate" is a derivative of imidazolino-purine, which is a class of compounds known for their biological activities, particularly in the context of adenosine receptors and antimicrobial properties. The structure of this compound suggests potential interactions with biological systems, possibly as an inhibitor or antagonist to certain receptors or enzymes.

Synthesis Analysis

The synthesis of related imidazolino-purine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-phenylimidazo[2,1-i]purin-5-ones involves the acetylation of starting materials, followed by treatment with triethylamine and formamide, and finally, refluxation with urea and sodium ethoxide to yield the target compound . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies, with careful selection of starting materials and reaction conditions to introduce the specific butyl and methyl groups at the designated positions on the imidazolino-purine core.

Molecular Structure Analysis

The molecular structure of imidazolino-purine derivatives is characterized by a purine backbone with an imidazole ring fused to it. The presence of various substituents, such as butyl and methyl groups, can significantly influence the compound's affinity and selectivity towards biological targets. For example, the introduction of an ethyl group in the 8-position of the imidazoline ring has been found to increase affinity for human A3 adenosine receptors . The specific arrangement of substituents in the compound of interest would be expected to confer unique biological properties.

Chemical Reactions Analysis

Imidazolino-purine derivatives can undergo various chemical reactions, including methylation, which typically leads to N9-methyl derivatives with reduced adenosine receptor affinities . The presence of ester groups in the compound suggests susceptibility to hydrolysis under certain conditions, potentially yielding the corresponding acid. The reactivity of the compound would also be influenced by the electronic effects of the substituents, which could affect its interactions with enzymes and receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolino-purine derivatives are influenced by their molecular structure. The presence of multiple methyl groups and a butyl chain is likely to increase the compound's lipophilicity, affecting its solubility and permeability across biological membranes. The purine core, with its potential for hydrogen bonding, could contribute to the compound's affinity for biological targets. The compound's stability, solubility in water and organic solvents, and melting point would be key parameters to consider in its application as a research tool or therapeutic agent.

Scientific Research Applications

Environmental Behavior and Degradation Mechanisms

Research on similar chemical compounds often focuses on their environmental occurrence, fate, and degradation mechanisms. Studies such as the comprehensive review on sorption experiments for phenoxy herbicides and related compounds provide insights into how these substances interact with soil, organic matter, and minerals. These interactions are crucial for understanding the environmental behavior of complex chemical compounds, potentially including Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate. The sorption of such compounds can be influenced by soil parameters like pH, organic carbon content, and the presence of iron oxides, which are significant sorbents for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Metabolic Pathways and Biodegradation

Understanding the metabolic pathways and biodegradation of chemical compounds is another critical area of research. Studies exploring the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater shed light on the microbial degradation capabilities and the enzymatic processes involved. These findings are pertinent to assessing the biodegradability of similar compounds, which may share metabolic pathways or degradation products (Thornton et al., 2020).

Potential Applications and Toxicity Concerns

The exploration of potential applications and toxicity concerns of chemical compounds is essential for evaluating their practical uses and environmental impacts. Reviews on synthetic phenolic antioxidants, for example, discuss their widespread use, environmental occurrence, human exposure, and associated toxicity. Such studies highlight the importance of developing compounds with low toxicity and environmental persistence, which is a critical consideration for the future research and application of chemical compounds, including those with structures similar to Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate (Liu & Mabury, 2020).

properties

IUPAC Name

methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-7-8-9-21-10(2)11(3)22-13-14(19-17(21)22)20(5)18(26)23(15(13)24)12(4)16(25)27-6/h12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUNNPBRLOXSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810395

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